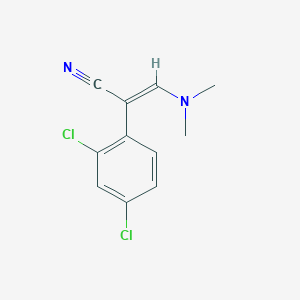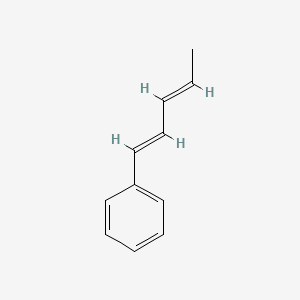![molecular formula C11H19NO7 B13088071 (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its pyrrolidine ring, which is substituted with a carboxylic acid group, a trihydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with a suitable pyrrolidine derivative, which is then functionalized to introduce the trihydroxymethyl group and the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is often introduced as a protecting group to prevent unwanted reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. The use of catalysts and other reagents to improve reaction efficiency and selectivity is also common in industrial settings.
化学反应分析
Types of Reactions
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trihydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trihydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol.
科学研究应用
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that are critical for its function.
相似化合物的比较
Similar Compounds
(2S,4R)-4-Hydroxymethylpyrrolidine-2-carboxylic acid: Lacks the Boc protecting group.
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylpyrrolidine-2-carboxylic acid: Has a methyl group instead of a trihydroxymethyl group.
Uniqueness
The presence of the trihydroxymethyl group and the Boc protecting group makes (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid unique. These functional groups provide specific reactivity and stability, making the compound valuable in various synthetic and research applications.
属性
分子式 |
C11H19NO7 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO7/c1-10(2,3)19-9(15)12-5-6(11(16,17)18)4-7(12)8(13)14/h6-7,16-18H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 |
InChI 键 |
OFBPQKJPTXGPAS-RQJHMYQMSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(O)(O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


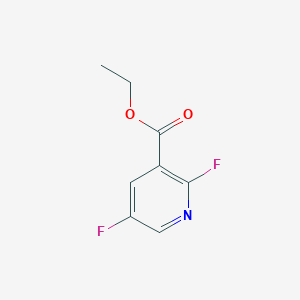
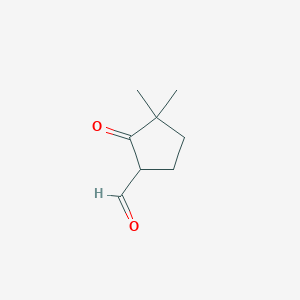

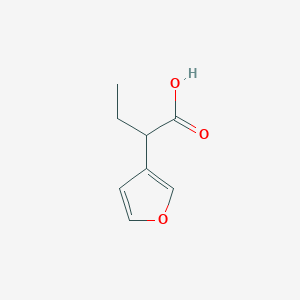


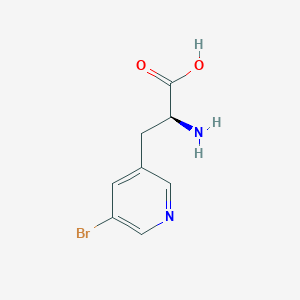

![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
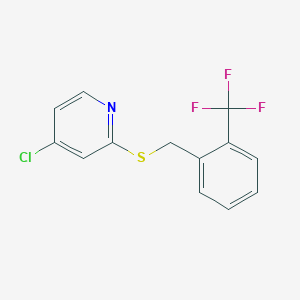
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)

